molecular formula C12H20N2O B13497924 [2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl](methyl)amine CAS No. 885950-69-6

[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl](methyl)amine

Cat. No.: B13497924
CAS No.: 885950-69-6
M. Wt: 208.30 g/mol
InChI Key: GSXRAAGNPYEIRV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine is a tertiary amine with a complex structure that includes a dimethylamino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine typically involves the reaction of 4-methoxyphenethylamine with formaldehyde and dimethylamineThis intermediate is then reduced to the desired amine using a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In industrial settings, the production of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine is used as a precursor for the synthesis of more complex organic compounds. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential effects on neurotransmitter systems. It may act as a ligand for certain receptors, influencing biological pathways and cellular responses.

Medicine

In medicine, derivatives of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine are explored for their therapeutic potential. They may be investigated for their antidepressant or anxiolytic properties .

Industry

In the industrial sector, this compound is used in the production of polymers and other materials. Its unique structure allows for the creation of specialized products with desirable properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine involves its interaction with molecular targets such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The methoxyphenyl group may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine is unique due to its combination of a dimethylamino group and a methoxyphenyl group. This combination imparts specific chemical and biological properties that are not present in simpler amines or other related compounds.

Properties

CAS No.

885950-69-6

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N,N,N'-trimethylethane-1,2-diamine

InChI

InChI=1S/C12H20N2O/c1-13-9-12(14(2)3)10-5-7-11(15-4)8-6-10/h5-8,12-13H,9H2,1-4H3

InChI Key

GSXRAAGNPYEIRV-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=C(C=C1)OC)N(C)C

Origin of Product

United States

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